molecular formula C10H16FN2O15P3 B10860006 Adafosbuvir 5'-triphosphate

Adafosbuvir 5'-triphosphate

Cat. No.: B10860006
M. Wt: 516.16 g/mol
InChI Key: YEFGXGBFIOVTEX-MVHNUAHISA-N
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Description

ADAFOSBUVIR 5’-TRIPHOSPHATE is a nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is a prodrug of a uridine-based nucleotide analog polymerase inhibitor, which has shown potent antiviral activity against various genotypes of HCV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADAFOSBUVIR 5’-TRIPHOSPHATE involves the phosphoramidate prodrug strategy applied to 4’-fluoro-2’-C-methyluridine. This strategy enhances the compound’s stability and bioavailability . The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of ADAFOSBUVIR 5’-TRIPHOSPHATE involves large-scale synthesis and optimization of the synthetic route to ensure high yield and purity. The process includes route definition, initial scale-up, and optimization towards large-scale production .

Chemical Reactions Analysis

Types of Reactions

ADAFOSBUVIR 5’-TRIPHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ADAFOSBUVIR 5’-TRIPHOSPHATE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ADAFOSBUVIR 5’-TRIPHOSPHATE is compared with other nucleotide analogs such as sofosbuvir, remdesivir, and uprifosbuvir. These compounds share similar mechanisms of action but differ in their chemical structures and specific antiviral activities . ADAFOSBUVIR 5’-TRIPHOSPHATE is unique due to its specific modifications that enhance its stability and bioavailability .

List of Similar Compounds

Properties

Molecular Formula

C10H16FN2O15P3

Molecular Weight

516.16 g/mol

IUPAC Name

[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16FN2O15P3/c1-9(17)6(15)10(11,26-7(9)13-3-2-5(14)12-8(13)16)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,6-7,15,17H,4H2,1H3,(H,21,22)(H,23,24)(H,12,14,16)(H2,18,19,20)/t6-,7+,9+,10+/m0/s1

InChI Key

YEFGXGBFIOVTEX-MVHNUAHISA-N

Isomeric SMILES

C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O

Origin of Product

United States

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